Product packaging for 2-(2-Methoxyethoxy)acetohydrazide(Cat. No.:CAS No. 1065648-56-7)

2-(2-Methoxyethoxy)acetohydrazide

Cat. No.: B2448567
CAS No.: 1065648-56-7
M. Wt: 148.162
InChI Key: HLLFHVHRBLXBHU-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)acetohydrazide is an organic compound characterized by the presence of a hydrazide functional group directly attached to an acetyl group, which in turn is linked to a methoxyethoxy side chain. Its chemical structure suggests a molecule with versatile potential, capable of engaging in a variety of chemical reactions typical of hydrazides while also possessing the solubility and coordination properties imparted by the ether linkages.

PropertyValue
Molecular Formula C5H12N2O3
Molecular Weight 148.16 g/mol
CAS Number 1065648-56-7
Predicted XLogP3-AA -1.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5

Organic hydrazides are a significant class of compounds in organic chemistry, defined by the presence of a hydrazine-like functional group attached to an acyl group (R-C(=O)NHNH2). This structural feature makes them highly versatile building blocks in organic synthesis. Hydrazides are known to be excellent precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are scaffolds of high importance in medicinal chemistry. mdpi.commdpi.com

The reactivity of the hydrazide group allows it to participate in various chemical transformations. For instance, it can be readily condensed with aldehydes and ketones to form hydrazones, a class of compounds with a broad spectrum of biological activities. nih.gov Furthermore, the nucleophilic nature of the terminal nitrogen atom makes it a key participant in cyclization reactions to form stable five- and six-membered rings. The incorporation of a hydrazide moiety into a molecule can thus be a strategic step in the development of new pharmaceuticals, agrochemicals, and materials. nih.gov

The methoxyethoxy group (-OCH2CH2OCH3) is a short ethylene (B1197577) glycol ether chain that imparts specific and valuable properties to an organic molecule. One of its most recognized roles in advanced organic synthesis is to enhance the solubility of a compound in various solvents, particularly in aqueous media. This is a crucial attribute in the context of developing molecules for biological applications, where aqueous solubility is often a prerequisite for activity and bioavailability.

Beyond its role in modifying physical properties, the methoxyethoxy moiety can also act as a protecting group for alcohols and other functional groups. Its ether linkages are generally stable under a variety of reaction conditions but can be cleaved under specific, controlled circumstances. The presence of oxygen atoms in the methoxyethoxy chain also introduces the potential for coordination with metal ions, making compounds bearing this group interesting as potential ligands in coordination chemistry. In the context of this compound, this moiety is expected to influence its solubility and its interaction with biological systems.

While specific academic research focused solely on this compound is not abundant in the current literature, its structure suggests clear potential research trajectories. A primary avenue of investigation would be its use as a synthon for novel heterocyclic compounds. By leveraging the reactivity of the hydrazide group, a library of derivatives could be synthesized and screened for various biological activities. The methoxyethoxy side chain would be an interesting variable in these studies, allowing for an exploration of how this group influences the physicochemical and biological properties of the resulting heterocycles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O3 B2448567 2-(2-Methoxyethoxy)acetohydrazide CAS No. 1065648-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c1-9-2-3-10-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLFHVHRBLXBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86469-86-5
Details Compound: Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy-
Record name Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86469-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101173574
Record name Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86469-86-5, 1065648-56-7
Record name Poly(oxy-1,2-ethanediyl), α-(2-hydrazino-2-oxoethyl)-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethoxy)acetohydrazide
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Synthetic Methodologies and Precursor Chemistry of 2 2 Methoxyethoxy Acetohydrazide

Strategic Approaches to the Acetohydrazide Functional Group Synthesis

The synthesis of the acetohydrazide functional group is a cornerstone of many chemical preparations. This moiety is typically formed through the reaction of a carboxylic acid derivative, most commonly an ester, with hydrazine (B178648).

Ester Hydrolysis and Hydrazine Hydrate (B1144303) Condensation Routes

The most direct and widely employed method for synthesizing hydrazides is the hydrazinolysis of esters. This reaction involves the nucleophilic acyl substitution of an ester with hydrazine hydrate. The general procedure consists of reacting the corresponding ester, in this case, methyl or ethyl 2-(2-methoxyethoxy)acetate, with hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695) or methanol. chemicalbook.comnih.govnih.gov

The reaction is typically carried out under reflux conditions for a duration ranging from a few hours to overnight. nih.govresearchgate.net An excess of hydrazine hydrate is often used to ensure the complete conversion of the ester and to minimize the formation of dimeric byproducts. researchgate.net The progress of the reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC). researchgate.net Upon completion, the desired hydrazide product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. researchgate.net A patent for a related process highlights a method involving reactive fractionation or distillation to remove the alcohol byproduct and water, which drives the reaction equilibrium towards the product and can yield over 90% of the hydrazide compound. google.com

Table 1: General Conditions for Ester Hydrazinolysis

Parameter Condition Source(s)
Reactants Ester, Hydrazine Hydrate chemicalbook.comnih.gov
Solvent Ethanol, Methanol, or neat researchgate.net
Temperature Reflux researchgate.net
Reaction Time 1-24 hours chemicalbook.comgoogle.com
Hydrazine Stoichiometry Equimolar to large excess (5-20 fold) researchgate.netgoogle.com

Advanced One-Pot Synthetic Protocols for Analogous Structures

Modern synthetic chemistry increasingly focuses on efficiency and sustainability, leading to the development of one-pot protocols. While a specific one-pot synthesis for 2-(2-methoxyethoxy)acetohydrazide is not prominently documented, analogous structures are synthesized using such advanced methods. These protocols often combine several reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

For instance, one-pot syntheses have been developed for various hydrazide derivatives and related heterocyclic compounds like 1,3,4-oxadiazines, which use acylhydrazides as starting materials. mdpi.comresearchgate.netnih.gov One such protocol involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, which then undergo cycloaddition reactions in the same pot. mdpi.comresearchgate.net Another approach describes a one-pot synthesis of trisubstituted hydrazides from hydrazones, involving a reduction step followed by an in-situ reaction with a carboxylic acid. researchgate.net These methodologies showcase the potential for developing more streamlined and efficient syntheses for compounds like this compound.

Methodologies for Incorporating the 2-(2-Methoxyethoxy) Substituent

Application of Ether Synthesis Principles (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a fundamental and versatile method for forming ethers and is directly applicable to the synthesis of the 2-(2-methoxyethoxy) moiety. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from an organohalide. wikipedia.orgbyjus.com

To construct the ether linkage in the precursor to this compound, one could react sodium 2-methoxyethoxide with an ethyl haloacetate (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate). The alkoxide, sodium 2-methoxyethoxide, would be prepared by deprotonating 2-methoxyethanol (B45455) with a strong base like sodium hydride. masterorganicchemistry.com The subsequent SN2 reaction with the ethyl haloacetate would yield ethyl 2-(2-methoxyethoxy)acetate, the direct precursor for the hydrazinolysis step. For the SN2 reaction to be efficient, the alkyl halide should be primary or secondary. byjus.com

Table 2: Key Aspects of the Williamson Ether Synthesis

Feature Description Source(s)
Mechanism SN2 (Bimolecular Nucleophilic Substitution) wikipedia.org
Nucleophile Alkoxide ion (e.g., sodium 2-methoxyethoxide) wikipedia.orgbyjus.com
Electrophile Primary or secondary alkyl halide/tosylate wikipedia.orgbyjus.com
Key Characteristic Formation of a new C-O ether bond with inversion of configuration if the carbon is chiral. masterorganicchemistry.com

Role of 2-Methoxyethoxymethyl (MEM) Protecting Groups in Complex Molecule Synthesis

The 2-(2-methoxyethoxy)methyl (MEM) group is a well-known protecting group for alcohols in organic synthesis. wikipedia.orgwikipedia.org It is structurally very similar to the substituent in the title compound. The chemistry of MEM protecting groups provides insight into the stability and reactivity of the 2-(2-methoxyethoxy) moiety.

MEM ethers are typically installed by reacting an alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgwikipedia.org These protecting groups are valued for their stability under a variety of reaction conditions. scientificlabs.co.uk They can be cleaved (deprotected) under aprotic conditions using Lewis acids, such as zinc bromide. synarchive.com The use of the MEM group in total synthesis underscores the robustness of the 2-methoxyethoxy ether linkage and its compatibility with a range of chemical transformations. masterorganicchemistry.commasterorganicchemistry.com This knowledge is valuable when designing multi-step syntheses involving the this compound core, as it informs which reaction conditions the substituent can tolerate.

Reactivity and Derivatization Pathways of 2 2 Methoxyethoxy Acetohydrazide

Condensation Reactions and Imine Formation

2-(2-Methoxyethoxy)acetohydrazide serves as a versatile building block in organic synthesis, primarily due to the reactivity of its hydrazide functional group. This moiety readily participates in condensation reactions with carbonyl compounds, leading to the formation of hydrazones, which are valuable intermediates for the synthesis of a wide array of heterocyclic compounds.

Formation of Hydrazones with Aldehydes and Ketones

The condensation of this compound with aldehydes and ketones is a fundamental transformation that yields N-acylhydrazones. numberanalytics.comnumberanalytics.com This reaction typically proceeds by refluxing the hydrazide with the corresponding aldehyde or ketone in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. nih.govnih.gov The resulting hydrazones are characterized by the presence of an azomethine group (-C=N-NH-).

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of hydrazone derivatives. For instance, reactions with aromatic aldehydes have been extensively reported. nih.govnih.govnaturalspublishing.com Similarly, ketones such as acetophenone (B1666503) and its derivatives can be used. naturalspublishing.com The reaction conditions are generally mild, and the products can often be isolated in high yields by simple filtration and recrystallization. nih.govnih.gov

The formation of these hydrazones is a critical step in the synthesis of more complex molecules. The hydrazone linkage itself can be a key structural feature in biologically active compounds, and it also provides a handle for further chemical transformations.

Table 1: Examples of Hydrazone Formation with this compound Analogs

Reactant 1 (Hydrazide)Reactant 2 (Carbonyl Compound)SolventCatalystProduct Type
2-(Substituted)acetohydrazideAromatic AldehydeEthanolGlacial Acetic AcidArylidene-hydrazide
2-(Substituted)acetohydrazideAcetophenoneEthanolAcetic AcidHydrazone
2-(Substituted)acetohydrazidep-NitroacetophenoneEthanolAcetic AcidHydrazone
2-(Substituted)acetohydrazide4-ChloroacetophenoneEthanolAcetic AcidHydrazone
Isonicotinic HydrazideSubstituted BenzaldehydeEthanolAcetic AcidIsonicotinoylhydrazone

Mechanistic Aspects of Hydrazone Formation

The formation of a hydrazone from a hydrazide and an aldehyde or ketone is a nucleophilic addition-elimination reaction. The mechanism can be broken down into two main stages:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.com This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The attack results in the formation of a tetrahedral intermediate. numberanalytics.comnumberanalytics.com

Dehydration: The tetrahedral intermediate is unstable and undergoes dehydration (elimination of a water molecule) to form the stable hydrazone product with its characteristic carbon-nitrogen double bond (C=N). numberanalytics.comnumberanalytics.com The elimination of water is the rate-determining step and is also facilitated by the acidic catalyst. numberanalytics.com

Cyclization Reactions to Form Heterocyclic Frameworks

The hydrazone derivatives of this compound are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The hydrazone moiety provides a reactive template for intramolecular cyclization reactions, leading to the formation of stable five- and six-membered rings.

Synthesis of Five-Membered Heterocycles (e.g., Oxadiazoles, Pyrazoles, Thiazolidinones, Triazoles, Thiadiazoles)

A plethora of five-membered heterocyclic rings can be synthesized from this compound and its derivatives.

Oxadiazoles: 1,3,4-Oxadiazoles can be prepared from acylhydrazides through several methods. One common approach involves the cyclization of diacylhydrazide intermediates using a dehydrating agent like phosphoryl chloride. nih.gov Another method is the oxidative cyclization of N-acylhydrazones with reagents such as acetic anhydride. nih.gov Furthermore, reaction of the hydrazide with carbon disulfide in the presence of a base can lead to an oxadiazole-thione derivative, which can be further functionalized. nih.gov

Pyrazoles: Pyrazoles are readily synthesized by the cyclocondensation of hydrazines or hydrazides with 1,3-dicarbonyl compounds or their equivalents. nih.govdergipark.org.trorganic-chemistry.org For example, reacting an acetohydrazide derivative with acetylacetone (B45752) in a refluxing solvent like ethanol or acetic acid can yield pyrazole (B372694) derivatives. naturalspublishing.comresearchgate.net

Thiazolidinones: 4-Thiazolidinones can be obtained by the reaction of hydrazones with thioglycolic acid. nih.govnih.gov This reaction typically involves refluxing the hydrazone and thioglycolic acid in a solvent like DMF or 1,4-dioxane, often with a catalyst such as anhydrous zinc chloride. nih.govnih.gov

Triazoles: 1,2,4-Triazole derivatives can be synthesized from acetohydrazide precursors through various routes. One method involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized in an alkaline medium. researchgate.netscispace.com Another pathway is the reaction of the hydrazide with carbon disulfide and subsequent treatment with hydrazine (B178648) hydrate (B1144303). researchgate.netchemistryjournal.net

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from hydrazides. For instance, reaction of an ester with hydrazine hydrate followed by treatment with carbon disulfide and potassium hydroxide (B78521) can yield a mercapto-thiadiazole derivative. nih.gov These can then be converted to the corresponding acetohydrazide and further cyclized. nih.gov

Table 2: Synthesis of Five-Membered Heterocycles from Hydrazide Precursors

Target HeterocycleStarting MaterialKey Reagents
1,3,4-OxadiazoleAcylhydrazideAroyl Chloride, POCl₃
1,3,4-OxadiazoleN-AcylhydrazoneAcetic Anhydride
PyrazoleAcetohydrazide derivativeAcetylacetone
4-ThiazolidinoneHydrazoneThioglycolic Acid, ZnCl₂
1,2,4-TriazoleAcetohydrazidePhenylisothiocyanate, NaOH
1,3,4-ThiadiazoleEster, Hydrazine HydrateCS₂, KOH

Construction of Six-Membered and Fused Heterocyclic Systems

While the synthesis of five-membered rings is more common, this compound derivatives can also be utilized in the construction of six-membered and fused heterocyclic systems. beilstein-journals.orgfrontiersin.orgnih.govmdpi.comcam.ac.uk The specific synthetic routes often involve multi-step sequences and depend on the desired target structure. For example, pyridone derivatives can be synthesized and subsequently used as scaffolds for building fused systems. researchgate.net The hydrazide moiety can be transformed into other reactive groups that can participate in cyclization reactions to form six-membered rings like pyridines or pyridazines. These reactions might involve condensation with 1,3-dicarbonyl compounds or other suitable precursors, sometimes under microwave irradiation to shorten reaction times and improve yields. mdpi.com The construction of fused systems often relies on the presence of other functional groups on the starting materials that can undergo intramolecular cyclization.

Transformations Involving the Ether Linkage and Hydrazide Moiety

Beyond the primary reactivity of the hydrazide group in condensation and cyclization reactions, the this compound molecule contains an ether linkage that can potentially undergo chemical transformations, although this is less commonly explored compared to the derivatization of the hydrazide moiety. Cleavage of the ether bond would require harsh conditions, such as strong acids (e.g., HBr or HI) or Lewis acids, which might also affect the hydrazide group.

The hydrazide moiety itself can undergo other transformations. For example, it can be oxidized to form acyl radicals or reduced. The N-H bonds of the hydrazide are also weakly acidic and can be deprotonated under basic conditions. libretexts.org This allows for N-alkylation or N-acylation reactions at the hydrazide nitrogen atoms, providing another avenue for derivatization.

Selective Cleavage and Modification of the Methoxyethoxy Group

The methoxyethoxy group in this compound presents a target for selective cleavage and modification, offering a route to derivatization at this portion of the molecule. While ethers are generally considered stable functional groups, their cleavage can be effected under specific, often strenuous, reaction conditions.

The most common method for ether cleavage involves treatment with strong acids, particularly hydrohalic acids such as hydrogen bromide (HBr) and hydrogen iodide (HI). The reaction mechanism is typically a nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 pathway, dictated by the structure of the ether's alkyl groups.

In the case of this compound, both ether linkages are to primary carbons. Therefore, cleavage is expected to proceed via an S(_N)2 mechanism. This involves protonation of the ether oxygen by the strong acid, followed by nucleophilic attack of the halide ion at the less sterically hindered carbon atom.

Table 1: Potential Products of Acid-Catalyzed Cleavage of the Methoxyethoxy Group

ReagentPotential Cleavage ProductsReaction Mechanism
Excess HBr2-bromo-N'-(2-bromoacetyl)acetohydrazide, 1-bromo-2-methoxyethaneS(_N)2
Excess HI2-iodo-N'-(2-iodoacetyl)acetohydrazide, 1-iodo-2-methoxyethaneS(_N)2
Boron tribromide (BBr₃)2-hydroxy-N'-(2-hydroxyacetyl)acetohydrazideLewis acid-catalyzed cleavage

It is important to note that due to the presence of two ether linkages, a mixture of products could be obtained, and achieving selective cleavage of just one ether bond can be challenging. The terminal methyl ether could potentially be cleaved under carefully controlled conditions.

Beyond strong acids, other reagents are known to cleave ethers. For instance, boron tribromide (BBr₃) is a powerful Lewis acid capable of cleaving ethers, often under milder conditions than hydrohalic acids. This reagent would likely lead to the corresponding diol after workup.

Modification of the methoxyethoxy group without complete cleavage is less common but could potentially be achieved through reactions such as oxidation. However, the presence of the sensitive hydrazide functionality would likely complicate such transformations, leading to a mixture of products.

Participation of the this compound Scaffold in Cascade Reactions

The hydrazide moiety of this compound is a key player in its participation in cascade reactions, which are sequential transformations that occur in a single pot to build molecular complexity efficiently. Hydrazides are well-established precursors to a variety of reactive intermediates and heterocyclic systems.

A primary mode of reactivity for the hydrazide group is its condensation with aldehydes and ketones to form N-acylhydrazones. These hydrazones are not merely stable products but can act as pivotal intermediates in subsequent cyclization or rearrangement reactions.

For instance, the N-acylhydrazone derived from this compound could undergo intramolecular cyclization if a suitable reactive partner is present on the aldehyde or ketone fragment. This can lead to the formation of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, or pyridazinones, depending on the reaction conditions and the nature of the condensing partner.

While direct participation of the methoxyethoxy group in initiating a cascade is not prominently documented for this specific molecule, it can influence the reaction's outcome. The flexible and polar nature of the ether chain can affect the solubility and conformational properties of the molecule and any intermediates, potentially influencing the stereochemical outcome of the cascade.

Furthermore, cascade reactions can be designed to involve both the hydrazide and a derivatized form of the methoxyethoxy group. For example, if the terminal hydroxyl group (from a selective cleavage) is converted into a leaving group, it could participate in an intramolecular cyclization initiated by the hydrazide or a derivative thereof.

Table 2: Potential Cascade Reactions Involving the this compound Scaffold

Initiating ReactionCondensing Partner/ReagentPotential Cascade Products
Hydrazone formationDicarbonyl compounds (e.g., acetylacetone)Pyrazole derivatives
Hydrazone formationα,β-Unsaturated ketonesPyrazoline or pyridazinone derivatives
CyclocondensationCarbon disulfide1,3,4-Oxadiazole-2-thione derivatives
CyclocondensationPhosgene or its equivalents1,3,4-Oxadiazol-2-one derivatives

Coordination Chemistry of 2 2 Methoxyethoxy Acetohydrazide and Its Analogues

Ligand Design Principles and Chelation Properties

The design of ligands is a fundamental aspect of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. Acetohydrazide derivatives, including 2-(2-Methoxyethoxy)acetohydrazide, possess multiple donor atoms, allowing for various coordination modes.

Characterization of Coordination Modes (e.g., Monodentate, Bidentate, Polydentate)

Hydrazide-based ligands can coordinate to metal ions in several ways. They can act as monodentate ligands, typically through the carbonyl oxygen or the terminal nitrogen of the hydrazide group. pjsir.orgrsc.org More commonly, they function as bidentate ligands, chelating to a metal center through both the carbonyl oxygen and the amino nitrogen atom. pjsir.orgekb.egmdpi.com This chelation forms a stable five-membered ring, a phenomenon known as the chelate effect, which enhances the stability of the complex. libretexts.org In some instances, hydrazide derivatives can also act as bridging ligands, coordinating to two different metal centers. pjsir.org The presence of the etheric oxygen atoms in the 2-(2-methoxyethoxy) side chain of this compound introduces the potential for polydentate coordination, further increasing the stability and influencing the geometry of the resulting metal complexes.

Metal-Ligand Interactions within Acetohydrazide-Based Complexes

The interaction between a metal ion and an acetohydrazide-based ligand primarily involves the donation of electron pairs from the ligand's donor atoms (oxygen and nitrogen) to the vacant orbitals of the metal ion, forming coordinate covalent bonds. researchgate.net The nature of these interactions can be studied using various spectroscopic techniques. For instance, in the infrared (IR) spectra of metal complexes of hydrazides, a shift in the stretching frequency of the C=O (carbonyl) and N-H (amine) groups compared to the free ligand indicates their involvement in coordination. cyberleninka.ruresearchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net The ligand can coordinate in its neutral keto form or, upon deprotonation, in its enolate form, which alters the charge of the resulting complex and the nature of the metal-ligand bond. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical methods to determine their composition and structure.

Transition Metal Coordination Compounds

A variety of transition metal complexes with hydrazide derivatives have been synthesized and studied. ekb.egresearchgate.net For example, a polymeric coordination compound of nickel(II) with 2-(4-bromophenoxy)acetohydrazide, [NiCl2L(2-PrOH)]n, has been synthesized and structurally characterized. In this complex, the hydrazide ligand acts as a bidentate chelator, coordinating through the carbonyl oxygen and the amine nitrogen. mdpi.com The synthesis of transition metal complexes often involves refluxing a solution of the ligand and the metal salt. bendola.com

Spectroscopic techniques are crucial for characterizing these complexes.

Infrared (IR) Spectroscopy: As mentioned earlier, shifts in the vibrational frequencies of key functional groups provide evidence of coordination. cyberleninka.ruresearchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion. semanticscholar.org For instance, the d-d transitions observed for transition metal complexes are characteristic of their coordination environment (e.g., octahedral, tetrahedral, or square planar). semanticscholar.orgacs.org

Magnetic Susceptibility Measurements: These measurements help in determining the number of unpaired electrons in the metal ion, which in turn provides insight into the geometry and bonding in the complex. semanticscholar.org

Below is a table summarizing the spectroscopic data for some representative transition metal complexes with acetohydrazide-based ligands.

Metal ComplexKey IR Bands (cm⁻¹)Electronic Transitions (nm)Magnetic Moment (B.M.)Proposed Geometry
[Ni(2-(4-bromophenoxy)acetohydrazide)Cl₂(2-PrOH)]nShift in ν(C=O) and ν(N-H)--Distorted Octahedral
[Cu(acetohydrazide derivative)₂]Shift in ν(C=O) and ν(N-H)~6791.87Octahedral
[Co(acetohydrazide derivative)₂]Shift in ν(C=O) and ν(N-H)~590, 632, 644-Octahedral
[Ni(acetohydrazide derivative)₂]Shift in ν(C=O) and ν(N-H)~395, 440, 5852.35Octahedral

Note: This table is a generalized representation based on available literature for similar compounds and is intended for illustrative purposes.

f-Block Metal Coordination with Related Polyether Amine Ligands

The coordination chemistry of f-block elements (lanthanides and actinides) with polyether amine ligands is an area of active research. fau.deresearchgate.net These metals are characterized by their large ionic radii and high coordination numbers. Flexible acyclic ligands like tris[2-(2-methoxyethoxy)ethyl]amine, which shares structural similarities with this compound through its polyether chains, have been shown to effectively coordinate to f-block metals. nih.govnih.gov These ligands can encapsulate the large metal ions, leading to stable complexes with interesting photophysical properties. nih.govnih.gov The flexibility of such ligands allows for a variety of binding modes, which can be tuned to influence the properties of the resulting f-block metal complexes. nih.govnih.govresearchgate.net

Advanced Structural Elucidation of Coordination Compounds

For instance, the X-ray diffraction study of the [NiCl₂L(2-PrOH)]n complex (where L is 2-(4-bromophenoxy)acetohydrazide) revealed a polymeric structure with a distorted octahedral geometry around the nickel(II) ion. The hydrazide ligand was confirmed to be bidentate, and bridging chloride ions link the metal centers. mdpi.com Such detailed structural information is crucial for understanding the relationship between the ligand's structure and the properties of the resulting metal complex.

In addition to X-ray crystallography, other advanced techniques such as thermogravimetric analysis (TGA) can be employed to study the thermal stability of the complexes and the nature of coordinated solvent molecules. mdpi.comacs.org

Computational and Theoretical Investigations of 2 2 Methoxyethoxy Acetohydrazide

Theoretical Studies on Ligand Field Theory and Electronic Properties of Metal Complexes

Should research on the computational and theoretical aspects of 2-(2-Methoxyethoxy)acetohydrazide be published in the future, a detailed article could then be generated.

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery and chemical biology, providing a framework to understand how a molecule's chemical structure influences its biological activity. researchgate.netcollaborativedrug.com For the compound this compound, while specific and extensive experimental SAR studies are not widely documented in publicly available literature, computational and theoretical methods offer a powerful avenue to predict and rationalize its potential biological activities and guide the design of new, more potent analogs. These in silico techniques allow for the investigation of large numbers of molecules in a time and cost-effective manner. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are principal computational tools that could be applied to a series of compounds derived from this compound. nih.govwikipedia.org These methods help in elucidating the key structural features required for a desired biological effect and in prioritizing the synthesis of promising new chemical entities.

The general approach to a computational SAR study of this compound and its derivatives would involve the following conceptual steps:

Dataset Assembly: A series of analogs of this compound would be designed by systematically modifying its chemical structure. Modifications could include altering the length of the ethoxy chain, substituting the methoxy (B1213986) group, or replacing the hydrazide moiety with other functional groups. The biological activity of these compounds against a specific target would need to be determined experimentally to create a training set for the computational models.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices). drugdesign.org

Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built to correlate the calculated descriptors with the observed biological activity. protoqsar.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

Interpretation and Application: A validated QSAR model can be used to predict the activity of novel, unsynthesized compounds and to provide insights into the structural requirements for activity. collaborativedrug.com

Hypothetical QSAR Study of this compound Analogs

To illustrate the application of these computational methods, a hypothetical QSAR study on a series of this compound derivatives targeting a hypothetical enzyme is presented below. The goal of this notional study is to identify the key molecular features that govern the inhibitory activity of these compounds.

Table 1: Hypothetical Structures and Biological Activities of this compound Analogs

Compound IDR1-GroupR2-GroupIC50 (µM)pIC50 (-logIC50)
1 -OCH3-NHNH215.84.80
2 -OCH3-NH232.54.49
3 -OH-NHNH210.24.99
4 -OC2H5-NHNH28.75.06
5 -OCH3-NHNH-C6H55.15.29
6 -OCH3-NHNH-4-Cl-C6H42.35.64
7 -OCF3-NHNH225.14.60

This table presents hypothetical data for illustrative purposes.

In this hypothetical dataset, modifications at the R1 and R2 positions of the this compound scaffold lead to variations in inhibitory activity (IC50). The pIC50 values are used for QSAR modeling as they are more suitable for linear regression analysis.

Molecular Descriptors and QSAR Model

A variety of molecular descriptors would be calculated for each compound in the series. For this illustrative purpose, let's consider three key descriptors:

LogP: A measure of the compound's lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Electronic Parameter (σ): Hammett's electronic parameter for substituents on the phenyl ring (for compounds 5 and 6), which quantifies the electron-donating or electron-withdrawing nature of the substituent.

A hypothetical QSAR equation derived from this data might look like:

pIC50 = 0.25 * LogP - 0.1 * MR + 0.8 * σ + 4.5

This equation suggests that:

Increased lipophilicity (LogP) is favorable for activity.

Increased molecular size (MR) is detrimental to activity, suggesting steric hindrance at the binding site.

Electron-withdrawing groups (positive σ) on the phenyl ring significantly enhance activity, indicating a potential role for electronic interactions in the binding pocket.

Molecular Docking Insights

To further understand these SAR trends at a molecular level, molecular docking studies could be performed. orgchemres.orgnih.govpensoft.netpensoft.netmdpi.comnih.govresearchgate.net This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and key interactions.

For our hypothetical enzyme, a docking study of the most active compound (Compound 6) might reveal:

The hydrazide moiety forms crucial hydrogen bonds with amino acid residues in the active site.

The methoxyethoxy chain occupies a hydrophobic pocket.

The chloro-substituted phenyl ring engages in favorable pi-pi stacking interactions with an aromatic residue in the protein.

Table 2: Hypothetical Molecular Docking Results for Selected Analogs

Compound IDDocking Score (kcal/mol)Key Interactions
1 -6.5Hydrogen bonds with Ser123, Gly124
5 -7.8Hydrogen bonds with Ser123, Gly124; Pi-pi stacking with Phe256
6 -8.9Hydrogen bonds with Ser123, Gly124; Pi-pi stacking with Phe256; Halogen bond with Tyr228

This table presents hypothetical data for illustrative purposes.

The docking scores and predicted interactions would corroborate the QSAR findings, providing a structural basis for the observed activities. The higher docking score for compound 6, for instance, would be consistent with its lower IC50 value and could be attributed to the additional halogen bond formed by the chlorine atom.

Advanced Research Applications in Materials Science and Catalysis

Contribution to Polymer Chemistry and Hydrogel Development

Scientific literature does not currently detail the direct contribution of 2-(2-Methoxyethoxy)acetohydrazide to polymer chemistry and hydrogel development. Research in this field is predominantly centered on the monomer 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) and its corresponding polymer, Poly(2-(2-methoxyethoxy)ethyl methacrylate) (P(MEO2MA)).

There is no available research demonstrating the use of this compound in the synthesis or modification of thermo-responsive polymers like Poly(2-(2-methoxyethoxy)ethyl methacrylate). The thermo-responsive behavior of P(MEO2MA) arises from the properties of its monomer unit and its interaction with water, leading to a lower critical solution temperature (LCST).

No studies were found that investigate the role of this compound in defining the network architecture or influencing the molecular dynamics of polymeric systems. The architecture of hydrogels based on related compounds is typically controlled by the choice of cross-linking agents and the polymerization method.

Role in Catalytic Processes

No information is available regarding the role of this compound in any catalytic processes.

Organocatalysis Involving Hydrazide and Hydrazone Moieties

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant growth, offering a sustainable alternative to traditional metal-based catalysts. nih.gov Within this context, the hydrazide functional group, as present in this compound, and its corresponding hydrazone derivatives, are gaining attention for their catalytic prowess.

Hydrazides have been successfully employed as organocatalysts, particularly in asymmetric reactions where the formation of a chiral product is desired. nih.govnih.gov They can activate substrates through the formation of reactive iminium ion intermediates, a mechanism central to many organocatalytic transformations, including the renowned Diels-Alder reaction. princeton.edu The reaction between an α,β-unsaturated aldehyde and a hydrazide catalyst generates a transient iminium ion, which is more reactive towards a diene than the aldehyde itself. This activation lowers the energy barrier of the reaction, leading to enhanced reaction rates and, in the presence of a chiral catalyst, high levels of enantioselectivity. princeton.edu

Mechanistic studies on hydrazide-catalyzed enantioselective Diels-Alder reactions have revealed that the formation of the reactive iminium species and the subsequent hydrolysis to release the product and regenerate the catalyst are typically rapid processes. acs.org The cycloaddition step itself is often the rate-determining and stereochemistry-defining step. The development of highly active acyclic chiral hydrazides has demonstrated their potential to achieve high yields and excellent stereoselectivity in such reactions. nih.gov

The performance of hydrazide-based organocatalysts is influenced by their structural features. For instance, in the context of the Diels-Alder reaction, the catalyst's structure dictates the facial selectivity of the diene attack on the iminium ion, thereby controlling the stereochemical outcome of the product. While direct studies on this compound as an organocatalyst are not yet prevalent, its acyclic nature and the presence of the ether chain could offer unique solubility and steric properties, potentially influencing its catalytic activity and selectivity in various organic transformations.

Table 1: Performance of Representative Acyclic Hydrazide Organocatalysts in the Diels-Alder Reaction

CatalystDieneDienophileYield (%)Diastereomeric Ratio (endo/exo)Enantiomeric Excess (ee, %)
Chiral Acyclic Hydrazide 1CyclopentadieneCinnamaldehyde99>95:593
Chiral Acyclic Hydrazide 2CyclohexadieneCrotonaldehyde95>98:291
Proline-derived HydrazideAnthraceneMaleimide88-85

This table presents representative data from studies on various acyclic hydrazide organocatalysts to illustrate their general efficacy.

Exploration as Ligands in Metal-Catalyzed Transformations

The hydrazide and hydrazone moieties are excellent coordinating agents for a wide array of metal ions, making them valuable ligands in the design of metal catalysts. frontiersin.org The ability of this compound to form stable complexes with transition metals opens the door to its application in metal-catalyzed transformations. Upon condensation with an aldehyde or ketone, this compound can be readily converted into a hydrazone, which can then act as a versatile ligand.

Hydrazone ligands are known to coordinate to metal centers through various modes, often acting as bidentate or tridentate chelators by involving the imine nitrogen, the carbonyl oxygen (in its enolic form), and potentially other donor atoms within the ligand structure. jptcp.com This chelation effect enhances the stability of the resulting metal complex. The coordination geometry and the electronic properties of the metal center can be fine-tuned by modifying the structure of the hydrazone ligand, which in turn influences the catalytic activity of the complex. frontiersin.org

Metal complexes of hydrazone ligands have been investigated for a range of catalytic applications, including oxidation, reduction, and cross-coupling reactions. For example, copper(II) complexes bearing hydrazone ligands have been shown to be effective catalysts for certain oxidation reactions. The specific structure of the ligand, including the nature of the substituents, can significantly impact the catalytic efficiency and selectivity of the metal complex.

The flexible ether chain in this compound could impart beneficial properties to its corresponding metal complexes, such as enhanced solubility in organic solvents and the potential for creating a specific microenvironment around the metal center. While specific catalytic applications of metal complexes derived from this compound are yet to be extensively explored, the foundational knowledge of hydrazone-metal complex chemistry suggests a promising future.

Table 2: Structural and Catalytic Properties of Representative Metal Complexes with Hydrazone Ligands

Metal IonHydrazone LigandCoordination ModeApplicationKey Finding
Cu(II)Salicylaldehyde benzoyl hydrazoneTridentate (O, N, O)Oxidation of AlcoholsHigh conversion and selectivity
Ni(II)Diacetylmonoxime isonicotinoyl hydrazoneBidentate (N, O)C-C Coupling ReactionsGood catalytic activity under mild conditions
Zn(II)2-Acetylpyridine N-benzoyl hydrazoneTridentate (N, N, O)Hydrosilylation of KetonesEfficient and selective reduction

This table provides examples of metal complexes with various hydrazone ligands to illustrate their potential in catalysis.

Future Directions and Emerging Research Avenues for 2 2 Methoxyethoxy Acetohydrazide

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of hydrazides often involves the reaction of esters with hydrazine (B178648) hydrate (B1144303), which can require elevated temperatures and extended reaction times. nih.govmdpi.com Future research is anticipated to focus on developing more environmentally friendly and efficient synthetic methodologies for 2-(2-methoxyethoxy)acetohydrazide.

Key areas for development include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a rapid and energy-efficient method for synthesizing various hydrazides, often leading to higher yields and purity in a fraction of the time compared to conventional heating. researchgate.net

Solvent-Free and Grinding Techniques: The development of solvent-free reaction conditions, such as grinding techniques, offers a significant step towards green chemistry. researchgate.net These methods reduce waste and the use of hazardous organic solvents. researchgate.net

Catalytic Approaches: The use of organocatalysts, like L-proline, has demonstrated success in the green synthesis of other hydrazide derivatives under mild conditions. mdpi.com Exploring similar catalytic systems for the synthesis of this compound could lead to more sustainable processes. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow system could be a significant advancement.

Table 1: Comparison of Synthetic Methods for Hydrazides

Method Advantages Disadvantages Potential for this compound
Conventional Heating Well-established, simple setup Long reaction times, high energy consumption Current standard, but less sustainable
Microwave-Assisted Rapid, energy-efficient, high yields researchgate.net Requires specialized equipment High potential for rapid and green synthesis
Solvent-Free Grinding Eco-friendly, minimal waste researchgate.net May not be suitable for all substrates Promising for a highly sustainable production route
Organocatalysis Mild conditions, reusable catalyst mdpi.com Catalyst development may be required Potential for a highly selective and green synthesis
Flow Chemistry Scalable, enhanced safety and control Higher initial setup cost Ideal for future industrial-scale production

Investigation of Undiscovered Reactivity and Functionalization Patterns

The hydrazide functional group is a versatile building block in organic synthesis, known for its ability to participate in a variety of chemical transformations. mdpi.commdpi.com While the fundamental reactivity of hydrazides is well-documented, the specific reactivity patterns of this compound remain largely unexplored.

Future research could investigate:

Synthesis of Novel Heterocyclic Compounds: Hydrazides are key precursors for a wide array of nitrogen-containing heterocycles, such as pyrazoles, oxadiazoles, and triazoles, which are significant in medicinal chemistry. mdpi.comnih.gov The unique methoxyethoxy side chain could impart novel properties to these heterocyclic systems.

Multicomponent Reactions: The development of one-pot multicomponent reactions involving this compound would be a highly efficient strategy for generating molecular diversity and complex molecular architectures.

Ligand Development for Catalysis: The nitrogen and oxygen atoms within the this compound scaffold make it a potential candidate for a multidentate ligand in coordination chemistry and catalysis. The development of metal complexes with this ligand could lead to novel catalysts for various organic transformations. rsc.org

Keto-Enol Tautomerism Studies: Hydrazides can exist in equilibrium between their keto and enol forms. mdpi.com A detailed investigation into the tautomeric preferences of this compound in different environments could provide valuable insights into its reactivity and interaction with biological targets.

Design of Advanced Functional Materials Based on the Compound Scaffold

The incorporation of the flexible and hydrophilic 2-(2-methoxyethoxy)ethyl group into a polymerizable or self-assembling framework can lead to the development of advanced functional materials with tailored properties.

Emerging areas of research include:

Smart Polymers and Hydrogels: The ethylene (B1197577) glycol unit is known to impart thermo-responsive properties. Polymers and hydrogels derived from this compound could exhibit "smart" behavior, responding to changes in temperature, pH, or ionic strength, with potential applications in drug delivery and tissue engineering.

Nanoparticle Surface Modification: The parent acid, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, has been used to stabilize nanoparticles. sigmaaldrich.com The hydrazide derivative could be used to functionalize the surface of nanoparticles, improving their dispersibility in aqueous media and allowing for further conjugation with biomolecules.

Aggregation-Induced Emission (AIE) Materials: Hydrazone derivatives have been investigated as potential aggregation-induced emission luminogens (AIEgens). mdpi.com By reacting this compound with appropriate aldehydes or ketones, novel AIE-active materials could be synthesized for applications in bio-imaging and chemical sensing.

3D Printing Inks: The related compound 2-[2-(2-methoxyethoxy)ethoxy]acetic acid has been explored in the formulation of ceramic-filled inks for 3D printing to improve printability. sigmaaldrich.com Derivatives of this compound could be investigated for similar roles in advanced manufacturing.

Table 2: Potential Applications in Advanced Materials

Material Type Key Feature from this compound Potential Application
Smart Polymers Thermo-responsive ethylene glycol chain Controlled drug release, soft robotics
Functionalized Nanoparticles Hydrophilic and reactive surface coating Targeted drug delivery, bio-imaging
AIEgens Formation of emissive hydrazone derivatives Fluorescent probes, biosensors
3D Printing Inks Rheology modification and stabilization Additive manufacturing of complex structures

Interdisciplinary Research with Emerging Fields in Chemical Sciences

The unique structural features of this compound position it at the interface of several scientific disciplines, opening up avenues for collaborative research.

Future interdisciplinary research could focus on:

Chemical Biology: The hydrophilic nature of the methoxyethoxy group can improve the pharmacokinetic properties of drug candidates. Synthesizing and screening a library of compounds derived from this compound could lead to the discovery of new bioactive agents with enhanced efficacy and reduced toxicity. mdpi.com

Supramolecular Chemistry: The hydrazide moiety is capable of forming strong hydrogen bonds, making it an excellent building block for the construction of self-assembled supramolecular structures such as gels, liquid crystals, and molecular machines.

Crop Protection: Hydrazide derivatives have found applications as agricultural agents. nih.gov Research into new derivatives of this compound could lead to the development of novel pesticides or plant growth regulators with improved environmental profiles.

Cosmetic Science: The hydrating properties of ethylene glycol derivatives are well-known. Functionalized versions of this compound could be explored for their potential use as active ingredients in cosmetic formulations. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Methoxyethoxy)acetohydrazide and its derivatives?

this compound is typically synthesized via hydrazinolysis of ester precursors . For example, ethyl 2-(2-methoxyethoxy)acetate reacts with hydrazine hydrate in ethanol under reflux to yield the hydrazide. Reaction conditions (e.g., time, temperature, stoichiometry) significantly influence yield and purity. Evidence from analogous compounds shows that optimized conditions (e.g., 30–48 hours at room temperature or reflux) can achieve yields >90% . Recrystallization from solvents like methanol or chloroform is critical for purification .

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies on similar acetohydrazides reveal planar acetohydrazide groups (r.m.s. deviation ~0.028 Å) and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) forming infinite sheets or layered structures. Key parameters include:

  • Space group : Orthorhombic (e.g., P21_121_121_1) .
  • Hydrogen-bond geometry : N–H⋯O distances of ~2.0–2.2 Å and angles of 150–170° .
    Thermal ellipsoid plots and Hirshfeld surface analysis further validate packing efficiency and non-covalent interactions .

Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?

  • 1H/13C NMR : Peaks for methoxy (δ ~3.3–3.5 ppm), hydrazide NH (δ ~9–10 ppm), and carbonyl groups (δ ~165–170 ppm) .
  • IR : Stretching vibrations for N–H (~3200 cm1^{-1}), C=O (~1650 cm1^{-1}), and C–O–C (~1100 cm1^{-1}) .
  • Elemental analysis (CHNS) : Confirms stoichiometry with <0.4% deviation .

Advanced Research Questions

Q. How do reaction conditions impact the yield and purity of this compound derivatives?

  • Solvent polarity : Protic solvents (ethanol, methanol) favor nucleophilic substitution in hydrazinolysis, while aprotic solvents (DMF) may stabilize intermediates .
  • Stoichiometry : A 3-fold molar excess of hydrazine hydrate drives ester-to-hydrazide conversion to completion, minimizing side products .
  • Temperature : Prolonged reflux (e.g., 5 hours at 80°C) improves crystallinity but risks decomposition of sensitive functional groups .

Q. How can substituents on the hydrazide moiety modulate biological activity?

  • Electron-withdrawing groups (e.g., Cl, NO2_2) enhance antimicrobial activity by increasing electrophilicity and membrane permeability. For example, 4-chlorobenzylidene derivatives show superior actoprotective effects in vivo .
  • Bulkier substituents (e.g., benzylidene, thiophene) may sterically hinder enzyme binding, reducing efficacy .
    Structure-activity relationship (SAR) studies via molecular docking and in vitro assays (e.g., MIC testing) are essential for optimization .

Q. What contradictions exist in reported biological activities of this compound derivatives?

  • Antioxidant vs. pro-oxidant effects : Some derivatives scavenge free radicals (e.g., DPPH, IC50_{50} ~20 µM), while others generate reactive oxygen species (ROS) under specific conditions (e.g., high pH) .
  • Species-specific toxicity : Compounds non-toxic in rodent models may exhibit cytotoxicity in human cell lines (e.g., HepG2), likely due to metabolic differences .

Q. How can computational methods aid in designing novel this compound derivatives?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to identify candidates with optimal solubility and reactivity .
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., bacterial gyrase) to prioritize synthesis .
  • ADMET profiling : Tools like SwissADME estimate pharmacokinetic parameters (e.g., logP, bioavailability) to exclude non-druglike analogs .

Methodological Considerations

Q. How should researchers address discrepancies in crystallographic data for acetohydrazides?

  • Validate data quality : Ensure resolution <1.0 Å and R factors <0.05. For example, R = 0.030 and wR = 0.089 were reported for 2-(4-Methoxyphenoxy)acetohydrazide .
  • Cross-reference with spectroscopic data : Discrepancies in bond lengths (e.g., N–N vs. C=O) may indicate polymorphism or measurement artifacts .

Q. What strategies optimize the pharmacological testing of this compound derivatives?

  • Dose-response assays : Use logarithmic concentration ranges (e.g., 1–100 µM) to determine EC50_{50}/IC50_{50} values .
  • Synergy studies : Test combinations with standard drugs (e.g., ceftriaxone) to identify additive or antagonistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.